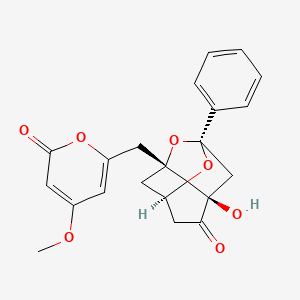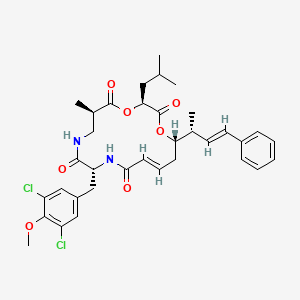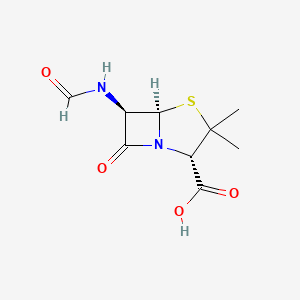
6-Formamidopenicillanic acid
描述
金丝桃,俗称贯叶连翘,是金丝桃科金丝桃属的一种开花植物。它包括大约 500 种,分布在世界各地,南极洲除外。该属以其药用价值而闻名,特别是在治疗抑郁症和伤口愈合方面。 金丝桃属植物中主要的活性成分是金丝桃素和金丝桃苷,它们具有多种生物活性,包括抗抑郁、抗菌和抗炎作用 .
生化分析
Biochemical Properties
6-Formamidopenicillanic acid plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to act as a Bronsted acid, capable of donating a hydron to an acceptor . This property is essential in various biochemical pathways where proton transfer is necessary. Additionally, this compound interacts with antimicrobial agents, inhibiting the growth of microorganisms such as bacteria, viruses, fungi, and protozoans .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial properties enable it to disrupt the cellular processes of microorganisms, leading to their inhibition or death . This disruption can affect the overall cellular homeostasis and metabolic activities of the targeted cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation. The compound binds to specific enzymes, altering their activity and subsequently affecting the biochemical pathways they regulate . This binding interaction can result in changes in gene expression, further influencing cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial properties without significant adverse effects. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular function and metabolic processes . These threshold effects are crucial for determining the safe and effective dosage of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound’s role as a Bronsted acid allows it to participate in proton transfer reactions, influencing metabolic flux and metabolite levels . These interactions are vital for maintaining cellular homeostasis and regulating metabolic activities.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms are essential for the compound’s efficacy and its ability to reach target sites within the cells.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization mechanisms are crucial for the compound’s activity and function within the cells . The precise localization of this compound ensures its effective interaction with target biomolecules and its role in various biochemical pathways.
准备方法
合成路线和反应条件: 从金丝桃属植物中提取活性化合物通常涉及乙醇和甲醇等溶剂。常见的提取方法包括浸渍法和超声波法。 例如,金丝桃素和金丝桃苷可以用含水酒精溶液提取,然后通过色谱技术进行纯化 .
工业生产方法: 金丝桃提取物的工业生产涉及植物的大规模种植,然后收获和干燥。干燥的植物材料然后进行溶剂提取,通常使用乙醇或甲醇。提取物被浓缩和纯化以获得所需的活性化合物。 微囊技术,如喷雾干燥,被用来提高提取物的稳定性和生物利用度 .
化学反应分析
反应类型: 金丝桃化合物经历各种化学反应,包括氧化、还原和取代。例如,金丝桃素可以发生光化学反应,导致形成活性氧物种。 另一方面,金丝桃苷可以参与亲电取代反应 .
常见的试剂和条件:
氧化: 金丝桃素可以在酸性条件下使用过氧化氢或高锰酸钾等试剂氧化。
还原: 金丝桃素的还原可以使用硼氢化钠等还原剂来实现。
主要产物:
氧化: 金丝桃素的氧化导致形成醌衍生物。
还原: 金丝桃素的还原导致形成还原的金丝桃素衍生物。
科学研究应用
金丝桃属植物因其药用价值而被广泛研究。一些主要应用包括:
化学: 金丝桃化合物被用作各种化学配方中的天然抗氧化剂和抗菌剂。
生物学: 提取物因其对癌细胞的细胞毒性作用及其作为天然杀虫剂的潜力而被研究。
医药: 金丝桃提取物被广泛用于治疗轻度至中度抑郁症,伤口愈合,以及作为抗病毒剂。
作用机制
金丝桃化合物的主要作用机制是抑制神经递质再摄取。金丝桃苷是主要成分,它抑制血清素、多巴胺和去甲肾上腺素的再摄取,导致这些神经递质在大脑中的浓度升高。这种作用类似于传统抗抑郁药。 此外,金丝桃素表现出光动力活性,在光照下产生活性氧物种,这有助于其抗菌和抗病毒作用 .
相似化合物的比较
金丝桃化合物通常与其他天然抗抑郁药和抗菌剂进行比较。一些类似的化合物包括:
姜黄素: 存在于姜黄中,姜黄素也表现出抗抑郁和抗炎特性。金丝桃化合物在抑制神经递质再摄取方面更有效。
白藜芦醇: 存在于葡萄中,白藜芦醇具有抗氧化和抗炎作用。与金丝桃不同,它没有明显的抗抑郁活性。
表没食子儿茶素没食子酸酯: 存在于绿茶中,这种化合物具有抗氧化和抗菌特性,但缺乏金丝桃的抗抑郁作用
金丝桃因其作为抗抑郁药和抗菌剂的双重作用而脱颖而出,使其成为医药和工业中独特且有价值的化合物。
属性
IUPAC Name |
(2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-9(2)5(8(14)15)11-6(13)4(10-3-12)7(11)16-9/h3-5,7H,1-2H3,(H,10,12)(H,14,15)/t4-,5+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQGTDMBVJCTBN-JCGDXUMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429524 | |
| Record name | CHEBI:59004 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64527-04-4 | |
| Record name | (2S,5R,6R)-6-(Formylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64527-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Formamidopenicillanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064527044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHEBI:59004 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-FORMAMIDOPENICILLANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TC14ZH3A5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the antigenic properties of 6-Formamidopenicillanic acid compared to other penicillins like Penicillin G, Ampicillin, and Sulbenicillin?
A1: Research suggests that while the antigenic active sites of Penicillin G, Ampicillin, and Sulbenicillin are limited to their acyl side chains, the antigenic activity of this compound is confined to its penicilloyl moiety. [] This difference is evident in cross-reactivity studies using rat anti-penicillin IgE sera. For instance, rat anti-6-Formamidopenicillanic acid IgE serum reacted with Penicillin G-bovine gamma globulin, Ampicillin-bovine gamma globulin, and Sulbenicillin-bovine gamma globulin. Conversely, this compound-bovine gamma globulin did not react with rat anti-Penicillin G, anti-Ampicillin, and anti-Sulbenicillin IgE sera. Additionally, hapten inhibition assays showed that the passive cutaneous anaphylaxis reaction between anti-6-Formamidopenicillanic acid IgE sera and this compound-bovine gamma globulin could be inhibited by this compound, Penicillin G, Ampicillin, and Sulbenicillin. []
Q2: How does the degradation pattern of Mecillinam, a drug that degrades into this compound, differ from typical penicillins under varying pH conditions?
A2: Unlike most penicillins, Mecillinam exhibits a more complex degradation pattern as the pH increases. [] While penicillins generally show simpler degradation profiles, Mecillinam and its key degradation product, (6R)-6-Formamidopenicillanic acid, undergo reversible 6-epimerization in basic solutions. Further complicating the process, some resulting thiazolidine derivatives also exhibit epimerization at position 2. This intricate degradation pattern of Mecillinam under different pH conditions highlights its distinct chemical behavior compared to other penicillin-based drugs. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


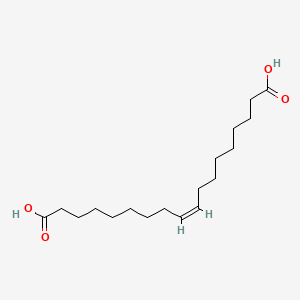
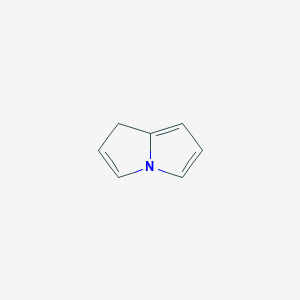
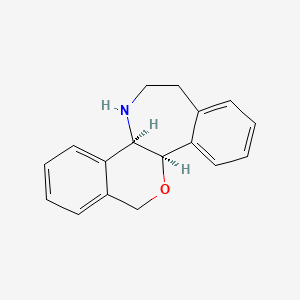

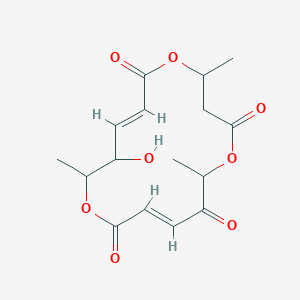


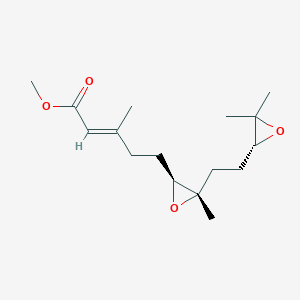

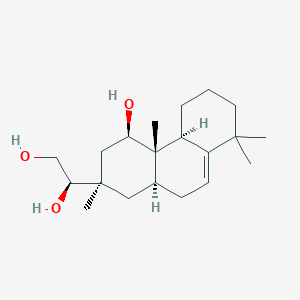
![9-bromo-5-carboxymethyl-6,7-dihydro-1H, 5 H-pyrido[1,2,3-de]quinoxaline-2,3-dione](/img/structure/B1244431.png)
